molecular formula C15H19NO3 B8420598 2-(7-Hydroxyheptyl)isoindoline-1,3-dione

2-(7-Hydroxyheptyl)isoindoline-1,3-dione

Cat. No.: B8420598
M. Wt: 261.32 g/mol
InChI Key: LIFWFWPWCDSXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Hydroxyheptyl)isoindoline-1,3-dione is an organic compound that features a phthalimide group attached to a heptanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the heptanol chain. One common method is the Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using readily available starting materials and catalysts. The process often includes steps such as carbonylative cyclization and N-alkylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(7-Hydroxyheptyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione stands out due to its unique combination of a phthalimide group and a heptanol chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(7-hydroxyheptyl)isoindole-1,3-dione

InChI

InChI=1S/C15H19NO3/c17-11-7-3-1-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9,17H,1-3,6-7,10-11H2

InChI Key

LIFWFWPWCDSXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

585 mg of 7-bromoheptanol was dissolved in 5 mL of DMF. 833 mg of potassium phthalimidate was added, and the mixture was stirred for 4 h. 50 mL of water and 50 mL of DCM were added to the reaction system, which was violently vibrated and then isolated. The water layer was once again extracted with 50 mL of DCM. The two organic layers were combined, successively washed with 100 mL of water and 100 mL of saturated sodium chloride aqueous solution, dried over 5 g of anh. MgSO4 for 30 min, and concentrated via a rotary evaporator to obtain a pale yellow transparent oily liquid.
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
potassium phthalimidate
Quantity
833 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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